

# "physicochemical properties of Einecs 255-712-6"

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## Compound of Interest

Compound Name: *Einecs 255-712-6*

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An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydroxy-5-nitrobenzaldehyde

## Introduction

3,4-Dihydroxy-5-nitrobenzaldehyde, identified by CAS number 116313-85-0, is a crucial intermediate in the pharmaceutical industry.<sup>[1]</sup> Its primary application lies in the synthesis of Entacapone, a medication used in the management of Parkinson's disease.<sup>[1]</sup> This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and visual representations of these processes to support researchers, scientists, and professionals in drug development.

## Physicochemical Properties

The physicochemical properties of 3,4-Dihydroxy-5-nitrobenzaldehyde are summarized in the tables below. These properties are critical for understanding its behavior in various chemical and biological systems.

## General and Physical Properties

Property	Value	Source(s)
Appearance	Yellow crystalline powder	[1][2][3][4]
Molecular Formula	C7H5NO5	[1][2][3][4][5][6][7][8]
Molecular Weight	183.12 g/mol	[1][2][3][4][7][9]
Melting Point	145.0 to 149.0 °C	[10]
147 °C	[5]	
176-178 °C	[2]	
147-149°C	[1]	
Boiling Point (Predicted)	310.9 ± 42.0 °C	[5]
Density (Predicted)	1.667 ± 0.06 g/cm <sup>3</sup>	[5]
Flash Point	141.1 °C	[5]
Vapor Pressure	0.000319 mmHg at 25°C	[5]
Purity	≥98.0%	[2][7]
≥99.0%	[1][10]	

## Solubility and Partitioning

Property	Value	Source(s)
Solubility	Soluble in Dimethyl sulfoxide (DMSO)	[1][5]
Soluble in polar organic solvents (e.g., ethanol, methanol)	[3]	
Slightly soluble or insoluble in water	[3]	
pKa (Predicted)	4.78 ± 0.38	[5]

## Experimental Protocols

Several methods for the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde have been reported. The following are detailed protocols derived from the available literature.

### Method 1: Demethylation of 5-Nitrovanillin using Hydrobromic Acid

This method involves the demethylation of 5-nitrovanillin to yield 3,4-dihydroxy-5-nitrobenzaldehyde.

Procedure:

- A solution containing 8.0 kg of 5-nitrovanillin and 8.7 kg of acetic acid in 35 kg of concentrated hydrobromic acid is refluxed for 20 hours.[\[11\]](#)
- To the resulting mixture, 0.6 kg of charcoal is added, and the mixture is filtered.[\[11\]](#)
- 32 kg of water is added with stirring, and the solution is cooled to -10°C.[\[11\]](#)
- Stirring is continued for an additional 2 hours.[\[11\]](#)
- The crystalline product is then filtered and washed with water to yield the final product.[\[11\]](#)

### Method 2: Synthesis from 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

This protocol describes the synthesis from 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde using zinc chloride and hydrochloric acid.

Procedure:

- A mixture of 20.0 g of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, 60.0 g of zinc chloride, and 15 mL of 37% hydrochloric acid is stirred at 90°C for 17 hours.[\[12\]](#)
- The mixture is then diluted with 100 mL of water and cooled to 3°C.[\[12\]](#)
- After 1 hour, the product is filtered and washed with cold water.[\[12\]](#)

- The crude product is dried in a vacuum at 100°C.[12]
- For purification, the crude product is mixed with 275 mL of toluene and 2.0 g of activated carbon, and the mixture is refluxed for 45 minutes.[12]
- The hot solution is filtered and then cooled to 3°C to obtain the purified product.[12]

## Method 3: Dealkylation using Lithium Hydroxide and an Aromatic Mercapto Compound

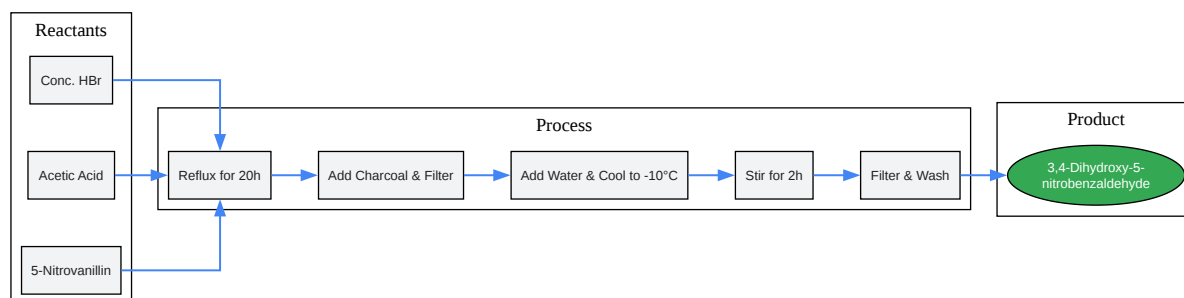
This method is based on the dealkylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Procedure:

- 150 g of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, 280 ml of N-methyl-2-pyrrolidone (NMP), 39 g of lithium hydroxide, and 90 ml of thiophenol are heated at 130°C for three hours under reduced pressure, and the distillate is collected.[13]
- The mixture is cooled to 100°C, the pressure is normalized, and 1000 ml of hot water and 250 ml of concentrated hydrochloric acid are added.[13]
- The mixture is stirred overnight at room temperature, kept for two hours at 0°C, filtered, washed with 200 ml of cold water, and dried to yield the product.[13]

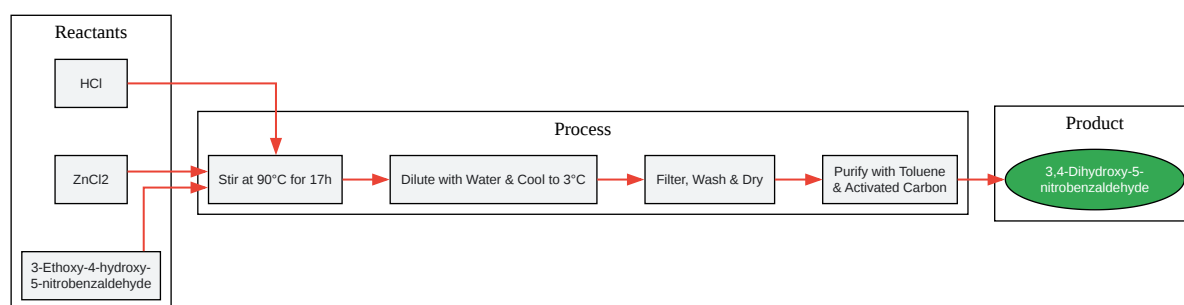
## Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde.



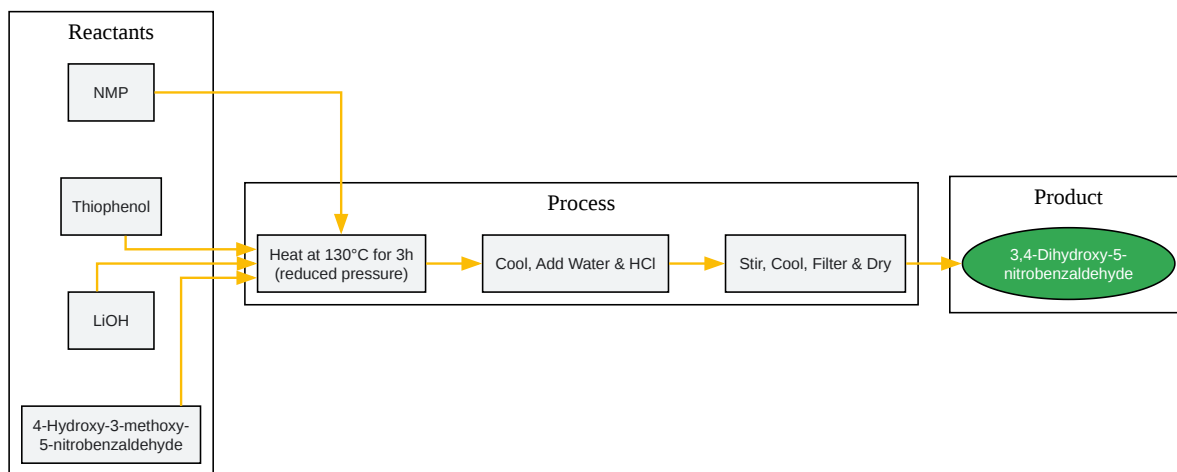
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Caption: Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde via Demethylation.



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Caption: Synthesis from 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.



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